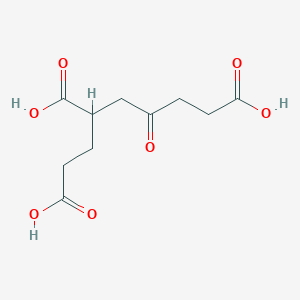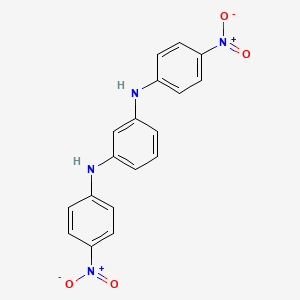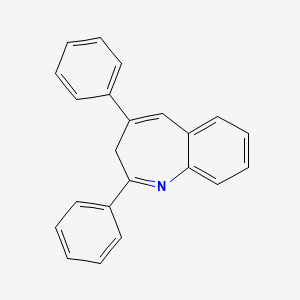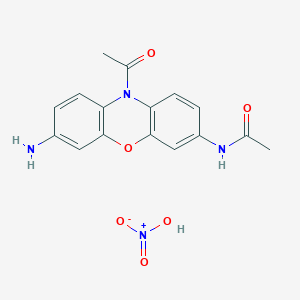![molecular formula C16H17NO3 B12585537 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline CAS No. 595581-98-9](/img/structure/B12585537.png)
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxynaphthalene group attached to a proline moiety, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline typically involves the reaction of 2-hydroxynaphthaldehyde with L-proline under specific conditions. One common method involves heating a solution of 2-hydroxynaphthaldehyde and L-proline in ethanol under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline involves its interaction with specific molecular targets and pathways. The hydroxynaphthalene group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. Additionally, the proline moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalen-2-ol
- (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester .
Uniqueness
1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline is unique due to its combination of a hydroxynaphthalene group and a proline moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
595581-98-9 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(2S)-1-[(2-hydroxynaphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-8-7-11-4-1-2-5-12(11)13(15)10-17-9-3-6-14(17)16(19)20/h1-2,4-5,7-8,14,18H,3,6,9-10H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
UJUFLHMONNRWQY-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC3=CC=CC=C32)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


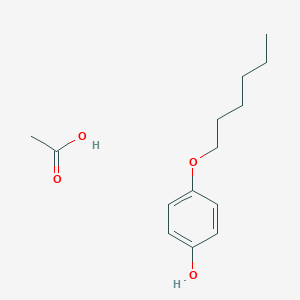
amino]-](/img/structure/B12585470.png)
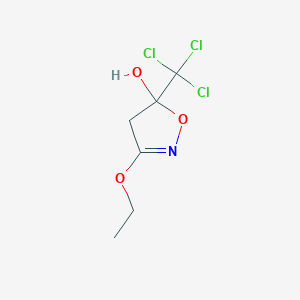
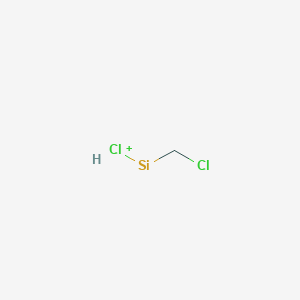
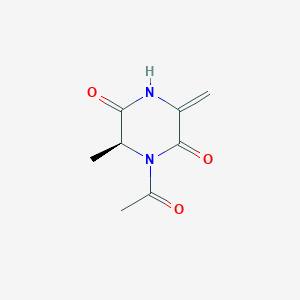
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
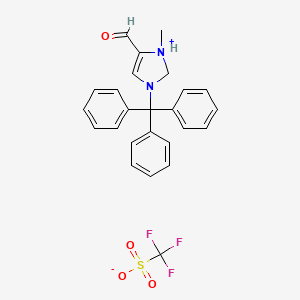

![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)
